An In-depth Technical Guide to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride (CAS 90684-15-4)
An In-depth Technical Guide to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride (CAS 90684-15-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. While specific research on this molecule is not extensively published, its structural relationship to a class of well-studied 4-phenyl-1,2,3,6-tetrahydropyridine derivatives allows for a detailed and insightful exploration of its potential properties and applications. This document will delve into the synthesis, potential pharmacological activities, and analytical characterization of this compound, drawing on established knowledge of its structural analogs. The guide is intended to serve as a foundational resource for researchers investigating novel compounds targeting the central nervous system.
Introduction: The Significance of the 1,2,3,6-Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine (THP) ring system is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities.[1] This heterocyclic motif is particularly prominent in the field of neuropharmacology. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a Parkinson's-like syndrome in humans and primates has made this class of compounds invaluable for studying the pathophysiology of Parkinson's disease.[2] MPTP is metabolized to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons.[3] This has spurred extensive research into the structure-activity relationships of THP derivatives and their interactions with key biological targets such as monoamine oxidase (MAO) and the dopamine transporter (DAT).[4][5]
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride introduces a key modification to the 4-phenyl-1,2,3,6-tetrahydropyridine core: a hydroxyl group on the phenyl ring. This phenolic moiety is expected to significantly influence the molecule's physicochemical properties, metabolism, and pharmacological activity, potentially offering a different neuropharmacological profile compared to its non-hydroxylated counterparts.
Physicochemical Properties
While experimental data for 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is limited, its properties can be inferred from its structure and comparison with related compounds like 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride.
| Property | Inferred/Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₄ClNO | Based on chemical structure |
| Molecular Weight | 211.69 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines |
| Melting Point | Likely >200 °C | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride has a melting point of 202-203.5 °C.[6] The addition of a hydroxyl group may slightly alter this. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form and the phenolic hydroxyl group are expected to increase aqueous solubility compared to the free base. |
| pKa | Estimated around 8-9 for the tetrahydropyridine nitrogen and ~10 for the phenol. | The tetrahydropyridine nitrogen is a secondary amine. The phenolic pKa is similar to that of phenol itself. |
Synthesis and Characterization
The synthesis of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol would likely follow established methods for the preparation of 4-aryl-1,2,3,6-tetrahydropyridines, with appropriate protection of the phenolic hydroxyl group.
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of a protected 4-hydroxybenzaldehyde with a suitable amine and a β-ketoester in a multicomponent reaction, followed by deprotection and salt formation.[7]
Caption: Proposed synthetic pathway for 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride.
Experimental Protocol (Hypothetical)
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Protection of Phenol: The hydroxyl group of 4-hydroxybenzaldehyde is protected using a suitable protecting group (e.g., benzyl or silyl ether) to prevent its interference in subsequent reactions.
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Multicomponent Reaction: The protected 4-hydroxybenzaldehyde is reacted with an ammonia source (e.g., ammonium acetate) and a β-ketoester (e.g., ethyl acetoacetate) in a solvent like ethanol, often with a catalyst, to form the corresponding dihydropyridine ring.[7]
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Reduction: The resulting dihydropyridine can be selectively reduced to the tetrahydropyridine.
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Deprotection: The protecting group on the phenol is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
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Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt.
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Purification and Characterization: The final product is purified by recrystallization.[1] Its structure and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Analytical Characterization
Standard analytical methods would be employed to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected signals would include aromatic protons of the phenol ring, olefinic and aliphatic protons of the tetrahydropyridine ring, and a signal for the phenolic hydroxyl proton.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) would likely be suitable.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine, C=C stretch of the double bond, and C-O stretch of the phenol.
Potential Pharmacological Profile and Mechanism of Action
The pharmacological profile of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is likely to be centered on its interaction with monoaminergic systems in the central nervous system.
Interaction with Monoamine Oxidase (MAO)
MPTP is a substrate for MAO-B, which oxidizes it to the toxic metabolite MPP+.[4] The presence of a hydroxyl group on the phenyl ring of the target compound could alter its interaction with MAO. Phenolic compounds are known to interact with various enzymes, and it is plausible that this molecule could act as a substrate or an inhibitor of MAO-A or MAO-B.[4][8] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to reduce the breakdown of dopamine.
Caption: Metabolic activation of MPTP to the neurotoxin MPP+.
Dopaminergic and Serotonergic Activity
Derivatives of 4-phenyl-1,2,3,6-tetrahydropyridine have been investigated for their affinity for dopamine and serotonin receptors.[9] The phenolic hydroxyl group could introduce hydrogen bonding capabilities, potentially altering receptor binding affinity and selectivity. This could lead to potential applications as antipsychotic agents or modulators of mood and behavior.[10]
Neuroprotective Potential
Phenolic compounds are well-known for their antioxidant properties.[11] The phenol moiety in the target molecule could confer neuroprotective effects by scavenging reactive oxygen species (ROS) or by chelating metal ions that contribute to oxidative stress in neurodegenerative diseases.[12][13] This is a significant departure from the pro-toxic effects of MPTP and suggests a potential therapeutic application.
Applications in Drug Discovery and Research
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a valuable tool for several areas of research:
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Probing Monoaminergic Systems: As a structural analog of MPTP, it can be used to investigate the structure-activity relationships of ligands for MAO and DAT.
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Development of Novel CNS Agents: The unique combination of the tetrahydropyridine scaffold and a phenolic group makes it a lead compound for the development of new drugs for neurodegenerative diseases, psychiatric disorders, and pain management.
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Study of Neurotoxicity and Neuroprotection: By comparing its effects to those of MPTP, researchers can gain insights into the mechanisms of neurotoxicity and explore strategies for neuroprotection.
Safety and Handling
Given its structural similarity to MPTP, 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride should be handled with caution until its toxicological profile is fully elucidated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride represents a compelling molecule at the intersection of established neuropharmacology and novel drug design. Its 1,2,3,6-tetrahydropyridine core provides a proven framework for interacting with key CNS targets, while the phenolic hydroxyl group offers a tantalizing modification that could shift its biological activity from neurotoxic to neuroprotective. While further research is needed to fully characterize this compound, the principles outlined in this guide, based on the rich chemistry and pharmacology of its analogs, provide a solid foundation for its investigation as a valuable research tool and a potential lead for the development of new therapeutics for neurological disorders.
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